(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
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Overview
Description
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol . It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methoxyphenyl group attached to the methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone typically involves the reaction of 4,6-dichloropyrimidine with 4-methoxybenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The methanone moiety can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Condensation Reactions: These reactions are typically carried out in the presence of acidic or basic catalysts under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation Reactions: Quinones or other oxidized derivatives of the methoxyphenyl group.
Reduction Reactions: Hydroquinones or reduced derivatives of the methoxyphenyl group.
Condensation Reactions: Hydrazones or oximes derived from the methanone moiety.
Scientific Research Applications
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pyrimidine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dichloropyrimidin-5-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(4,6-Dichloropyrimidin-5-yl)(4-ethylphenyl)methanone: Similar structure but with an ethyl group instead of a methoxy group.
(4,6-Dichloropyrimidin-5-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity . The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .
Biological Activity
(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a compound with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol, this compound has garnered attention for its applications in various therapeutic areas, including antimicrobial and anticancer research.
The compound features a dichloropyrimidine ring and a methoxyphenyl group, which contribute to its unique reactivity and biological properties. The structural characteristics are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
Molecular Weight | 283.11 g/mol |
CAS Number | 1245646-55-2 |
Boiling Point | 444.2 ± 45.0 °C (Predicted) |
Density | 1.402 ± 0.06 g/cm³ (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for anticancer therapies .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Its ability to inhibit CDKs positions it as a promising candidate for cancer treatment. A study highlighted that similar pyrimidine derivatives have shown potent inhibitory activities against CDK1, CDK2, and CDK4, with substantial implications for treating cancers characterized by aberrant CDK activity .
Case Studies and Research Findings
- Inhibition of Cyclin-Dependent Kinases : A study demonstrated that compounds with similar structures effectively inhibited CDK activity, leading to reduced proliferation in cancer cell lines .
- Antiviral Activity : Research on related pyrimidine compounds revealed significant antiviral properties against HIV, suggesting that modifications in the pyrimidine structure could enhance efficacy against viral infections .
- Comparative Analysis : A comparative study showed that this compound exhibited better selectivity towards CDK inhibitors compared to other similar compounds lacking the methoxy group .
Properties
IUPAC Name |
(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQGTXCJRSZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718253 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-55-2 |
Source
|
Record name | (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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